molecular formula C15H14N4O B2967770 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034234-78-9

3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2967770
CAS No.: 2034234-78-9
M. Wt: 266.304
InChI Key: DVXKHZKFGZQTQH-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Biochemical Analysis

Biochemical Properties

3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has been identified as a strategic compound for biochemical applications . It has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to show superior cytotoxic activities against certain cell lines, suggesting potential interactions with cellular biomolecules .

Cellular Effects

The compound exerts notable effects on various types of cells and cellular processes. It has been reported to significantly inhibit the growth of certain cell lines, indicating its influence on cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression . The compound’s inhibitory activity against CDK2/cyclin A2 has been noted, suggesting potential binding interactions with these biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time

Dosage Effects in Animal Models

The effects of this compound in animal models appear to vary with dosage . While specific threshold effects and potential toxic or adverse effects at high doses have not been extensively studied, the compound has shown significant inhibitory activity at certain concentrations .

Metabolic Pathways

Given its interactions with enzymes such as CDK2, it is likely involved in several metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin-6-yl core This core can be synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the benzamide group to a carboxylic acid.

  • Reduction: : Reduction of the pyrazolo[1,5-a]pyrimidin-6-yl core to produce a corresponding amine.

  • Substitution: : Replacement of the dimethyl groups with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions may use alkyl halides and strong bases.

Major Products Formed

  • Oxidation: : this compound carboxylic acid.

  • Reduction: : this compound amine.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazolo[1,5-a]pyrimidin-6-yl core is particularly useful in the design of new pharmaceuticals and agrochemicals.

Biology

Biologically, 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has shown potential as an antitumor agent. Its ability to inhibit certain enzymes involved in cell proliferation makes it a candidate for cancer research.

Medicine

In medicine, this compound may be explored for its therapeutic properties. Its derivatives could be developed into drugs targeting various diseases, including cancer and inflammatory conditions.

Industry

In industry, the compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it valuable for creating innovative products.

Comparison with Similar Compounds

3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is unique due to its specific structural features and biological activities. Similar compounds include other pyrazolo[1,5-a]pyrimidines and benzamide derivatives, which may have different substituents or core structures. These compounds can be compared based on their efficacy, toxicity, and pharmacokinetic properties.

List of Similar Compounds

  • Pyrazolo[1,5-a]pyrimidin-6-yl derivatives

  • Benzamide derivatives

  • Other pyrazolo[1,5-a]pyrimidines with different substituents

Properties

IUPAC Name

3,4-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-3-4-12(7-11(10)2)15(20)18-13-8-16-14-5-6-17-19(14)9-13/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXKHZKFGZQTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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